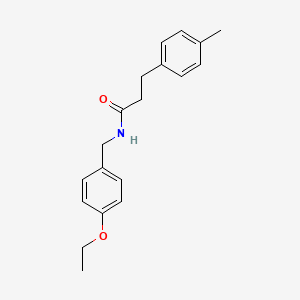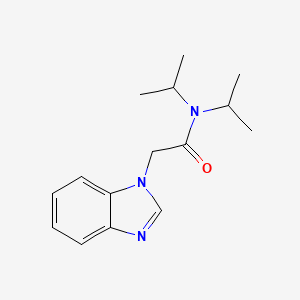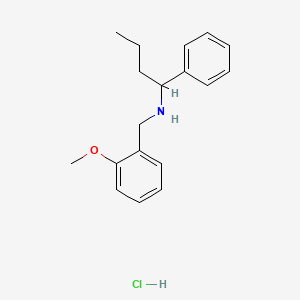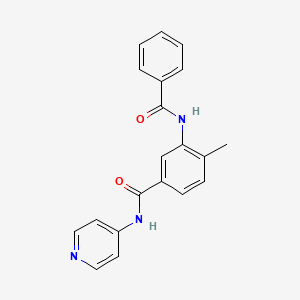
N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide
Vue d'ensemble
Description
N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide, also known as EMD-386088, is a novel analgesic compound that has gained significant attention in recent years. This compound has been found to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain.
Mécanisme D'action
The exact mechanism of action of N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is involved in the modulation of pain and stress responses, and its activation has been implicated in the development of chronic pain. By blocking the NOP receptor, N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide may reduce pain perception and improve pain management.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to reduce pain-related behaviors, such as paw licking and vocalization, in response to various pain stimuli. Furthermore, this compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide is its broad spectrum of analgesic activity. This compound has been found to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. Furthermore, this compound has a favorable safety profile and is well-tolerated in animal studies.
However, one limitation of this compound is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings. Furthermore, the exact mechanism of action of N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide is not fully understood, which may limit its potential use in clinical settings.
Orientations Futures
There are several future directions for research on N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide. One area of interest is the development of more potent and selective NOP receptor antagonists. This may lead to the development of more effective analgesic compounds with fewer side effects.
Another area of interest is the investigation of the potential use of N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide in the treatment of other conditions, such as anxiety and depression. The NOP receptor has been implicated in the regulation of mood and stress responses, and the blockade of this receptor may have therapeutic benefits in these conditions.
Finally, further research is needed to fully understand the mechanism of action of N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide. This may lead to a better understanding of the role of the NOP receptor in pain modulation and may identify new targets for the development of analgesic compounds.
Applications De Recherche Scientifique
N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide has been extensively studied for its analgesic properties. Several studies have demonstrated that this compound is effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and acute pain. Furthermore, this compound has been shown to have a favorable safety profile and is well-tolerated in animal studies.
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-22-18-11-8-17(9-12-18)14-20-19(21)13-10-16-6-4-15(2)5-7-16/h4-9,11-12H,3,10,13-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUQLKNIBVAULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4446933.png)
![3-ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4446951.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446955.png)
![N-(2-ethoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4446961.png)


![1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4446988.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)-beta-alaninamide](/img/structure/B4446991.png)

![1-{3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4447021.png)
![N-(2-fluorophenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4447025.png)

![2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4447034.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4447035.png)